Ciforadenant
Description
Molecular Formula and Stereochemical Configuration
Ciforadenant (systematic name: 7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine) is a synthetic small molecule with the molecular formula C₂₀H₂₁N₇O₃ and a molecular weight of 407.43 g/mol . Its structure features a triazolo[4,5-d]pyrimidin-5-amine core fused with a 5-methylfuran group and a pyridinylmethyl substituent linked to a tetrahydrofuran-3-yloxymethyl moiety.
The compound contains one defined stereocenter at the C3 position of the tetrahydrofuran ring, which adopts an S-configuration [(3S)-tetrahydro-3-furanyl]. This stereochemical specificity is critical for binding to the adenosine A2A receptor (A2AR), as confirmed by structural analogs and receptor-ligand interaction studies. The SMILES notation (CC1=CC=C(O1)C1=C2N=NN(CC3=NC(CO[C@@H]4CCOC4)=CC=C3)C2=NC(N)=N1) explicitly denotes the chiral center.
Crystallographic and Spectroscopic Characterization
While direct X-ray crystallographic data for this compound remains unpublished, its structural homologs and binding mode to A2AR have been elucidated through co-crystal studies. For example, the A2AR antagonist ZM-241385 (PDB: 3EML) shares a similar triazolotriazine core and forms hydrogen bonds with residues Asn253 and Glu169 in the orthosteric pocket. This compound’s furan and pyridine substituents likely engage in analogous π-π stacking with Phe168 and hydrophobic interactions with Leu249 and Ile274.
Spectroscopic data for this compound include:
- Mass spectrometry : A monoisotopic mass of 407.1706 Da (calculated for C₂₀H₂₁N₇O₃).
- NMR : Predicted shifts for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) based on analogous triazolopyrimidine derivatives.
- Solubility : 66.67 mg/mL in DMSO, indicative of moderate polarity.
Comparative Analysis with Adenosine A2A Receptor Ligands
This compound belongs to a class of non-xanthine A2AR antagonists distinguished by their high selectivity and oral bioavailability. Key structural and functional comparisons with other ligands are summarized below:
| Compound | A₁AR Kᵢ (nM) | A₂AAR Kᵢ (nM) | A₂BAR Kᵢ (nM) | A₃AR Kᵢ (nM) | Selectivity (A₂A/A₁) | Core Structure |
|---|---|---|---|---|---|---|
| This compound | 192 | 3.54 | 1,528 | 2,455 | 54-fold | Triazolo[4,5-d]pyrimidine |
| ZM-241385 | 255 | 0.8 | 50 | >10,000 | 319-fold | Triazolotriazine |
| SYN-115 | 1,350 | 5 | 700 | 1,570 | 270-fold | Benzothiophene |
| AZD-4635 | 160 | 1.7 | 64 | >10,000 | 94-fold | Triazoloquinazoline |
Key distinctions :
- Core scaffold : Unlike xanthine-based antagonists (e.g., theophylline), this compound’s triazolopyrimidine core avoids off-target phosphodiesterase inhibition.
- Substituents : The 5-methylfuran group enhances metabolic stability compared to the phenol tail of ZM-241385, while the tetrahydrofuran-linked pyridine improves blood-brain barrier penetration relative to SCH-58261.
- Selectivity : this compound exhibits 54-fold selectivity for A₂AAR over A₁AR, superior to early analogs like KW-6002 (800-fold less selective).
Functional assays demonstrate this compound’s IC₅₀ of 70 nM in cAMP inhibition, aligning with its subnanomolar binding affinity. Its synergy with anti-PD-1/PD-L1 therapies in preclinical models underscores its role in mitigating adenosine-mediated immunosuppression.
Properties
IUPAC Name |
7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURQKNMKCGYWRJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202402-40-1 | |
| Record name | Ciforadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciforadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIFORADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthetic routes and reaction conditions for ciforadenant involve the preparation of a small molecule that can effectively bind to adenosine 2A receptors. The industrial production methods for this compound are not widely published, but it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity .
Chemical Reactions Analysis
Biochemical Interaction with Adenosine Signaling
Ciforadenant selectively binds to A2ARs on immune cells, blocking adenosine-mediated immunosuppression. Key reactions and pathways include:
Table 1: Key Biochemical Interactions Involving this compound
Preclinical Evidence of Pharmacodynamic Reactions
Studies highlight this compound’s role in altering immune cell behavior through biochemical cascades:
- In murine models , this compound + anti-CTLA-4/PD-1 eliminated established tumors by upregulating proinflammatory genes (e.g., CXCL10) and depleting immunosuppressive myeloid cells .
- In vitro , this compound reversed adenosine-induced suppression of T cell receptor (TCR) signaling, restoring IFNγ production .
Metabolic and Redox Interactions
While direct redox reactions of this compound are not documented, its mechanism intersects with metabolic pathways:
- ATP-Adenosine Flux : this compound disrupts the ATP→adenosine axis, a glycolytic byproduct critical for tumor proliferation .
- Thiol Oxidation : Silica-like particles in the TME may induce redox reactions (e.g., thiol oxidation to disulfides), though this compound’s role here is indirect .
Clinical Correlations
Phase 1b/2 trial data (NCT04816019) show this compound’s pharmacologic activity:
Scientific Research Applications
Clinical Applications
-
Renal Cell Carcinoma (RCC)
- Combination Therapy : Ciforadenant is being evaluated in combination with ipilimumab (anti-CTLA-4) and nivolumab (anti-PD-1) in a Phase 1b/2 clinical trial. Preliminary results indicate that this combination therapy enhances progression-free survival (PFS) compared to historical controls. In one study, patients receiving this compound along with nivolumab and ipilimumab demonstrated a median PFS of 5.8 months, with an overall survival probability of 90% at 25 months .
- Monotherapy : As a standalone treatment, this compound has shown a median PFS of 4.1 months in patients with advanced RCC who were refractory to prior therapies .
-
Non-Small Cell Lung Cancer (NSCLC)
- In a Phase 1b/2 study, this compound was combined with atezolizumab (a PD-L1 inhibitor) for patients with resistant/refractory NSCLC. The results indicated improved disease control rates compared to chemotherapy, with a median overall survival of 11.5 months for the combination group versus 9.4 months for the control group . Notably, patients receiving the combination therapy exhibited fewer severe adverse events compared to those treated with chemotherapy.
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
- Recent findings suggest that this compound may help overcome resistance to anti-PD-1 therapies in mCRPC models. In preclinical studies, treatment with this compound led to reduced infiltration of immunosuppressive macrophages and enhanced sensitivity to anti-PD-1 therapy . Early clinical data from patients treated with this compound showed promising results in terms of PSA reduction and overall survival.
Table 1: Summary of Clinical Trials Involving this compound
| Study Type | Cancer Type | Treatment Regimen | Median PFS | Overall Survival Rate | Notable Outcomes |
|---|---|---|---|---|---|
| Phase 1b/2 | RCC | This compound + Ipilimumab + Nivolumab | 5.8 months | 90% at 25 months | Enhanced response rates |
| Phase 1b/2 | NSCLC | This compound + Atezolizumab | Not specified | 11.5 months vs 9.4 months (chemo) | Improved disease control |
| Phase 1/1b | mCRPC | This compound as Monotherapy | Not specified | Not specified | PSA reductions in patients |
Notable Findings
- In RCC trials, significant tumor regression was observed even in heavily pre-treated patients, highlighting this compound's potential as an effective therapy for those who have exhausted other treatment options .
- The Adenosine Gene Signature has been identified as a biomarker that may predict response to this compound treatment, facilitating patient selection for clinical trials .
Mechanism of Action
Ciforadenant exerts its effects by selectively and reversibly binding to adenosine 2A receptors on immune cells. This binding blocks the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing the activation and proliferation of T cells and other immune cells . The molecular targets and pathways involved include the adenosine 2A receptor signaling pathway, which plays a crucial role in immune modulation .
Comparison with Similar Compounds
Comparison with Similar A2AR Antagonists
Pharmacological and Clinical Profiles
The table below compares ciforadenant with other A2AR antagonists in clinical development:
Key Differentiators
- Mechanistic Selectivity: this compound and taminadenant are selective A2AR antagonists, whereas etrumadenant also blocks A2BR. Dual A2AR/A2BR inhibition may broaden anti-tumor effects but increases off-target risks . this compound uniquely modulates myeloid cells (e.g., reduces SPP1+ immunosuppressive macrophages) and enhances CXCL10-mediated T cell recruitment .
- Clinical Efficacy: this compound has demonstrated durable responses in refractory RCC, including in PD-1/PD-L1-resistant patients, likely due to its ability to diversify the T cell receptor (TCR) repertoire and increase CD8+ T cell infiltration . Taminadenant failed in NSCLC due to low response rates (ORR <10%), highlighting the challenge of tumor-type specificity in adenosine pathway targeting . Etrumadenant showed synergy with chemotherapy in colorectal cancer, suggesting dual A2AR/A2BR blockade may enhance efficacy in adenosine-rich TMEs .
- Combination Strategies: this compound’s synergy with ICIs (e.g., anti-CTLA-4 + anti-PD-1) is well-documented preclinically and clinically, with trials showing enhanced IL-12/STAT4 signaling and Th1 polarization .
Biological Activity
Ciforadenant (CPI-444) is an investigational small molecule designed to target the adenosine A2A receptor (A2AR), which plays a significant role in the immune suppression observed in various cancers. By inhibiting this receptor, this compound aims to enhance anti-tumor immunity, making it a promising candidate for combination therapies in cancer treatment.
This compound selectively and reversibly binds to A2ARs on T lymphocytes and other immune cells, disrupting the immunosuppressive effects of adenosine in the tumor microenvironment (TME). Adenosine, a metabolite of ATP, accumulates in the TME and binds to A2ARs, leading to decreased T cell activation and proliferation. This mechanism is crucial in tumors such as renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC), where adenosine contributes to immune evasion by promoting tumor-associated myeloid cells like macrophages and myeloid-derived suppressor cells (MDSCs) .
Phase 1b/2 Trials
Recent clinical trials have demonstrated this compound's potential as a therapeutic agent.
- Renal Cell Carcinoma (RCC) : In a Phase 1b/2 trial combining this compound with ipilimumab and nivolumab, patients showed a median progression-free survival (mPFS) of 4.1 months as monotherapy and 5.8 months when combined with PD-L1 blockade using atezolizumab. The overall survival probability at 25 months was reported at 90% .
- Non-Small Cell Lung Cancer (NSCLC) : Another study presented data showing that patients treated with this compound in combination with atezolizumab had an mOS of 11.5 months , compared to 9.4 months for those receiving chemotherapy. Notably, 11 out of 15 patients showed disease control lasting over six months .
Preclinical Studies
Preclinical studies have provided insights into this compound's biological activity:
- Synergy with Immune Checkpoint Inhibitors : this compound has shown enhanced efficacy when combined with anti-PD-1 and anti-CTLA-4 therapies. In murine models, it increased the production of pro-inflammatory cytokines and chemokines, thereby promoting Th1 cell responses .
- Impact on Myeloid Cells : Treatment with this compound has been associated with reduced infiltration of immunosuppressive myeloid cells like SPP1+ macrophages in tumors, indicating a shift towards a more favorable immune environment .
Data Summary
The following table summarizes key clinical findings from studies involving this compound:
| Study Type | Combination Therapy | mPFS/OS | Patient Response Rate |
|---|---|---|---|
| Phase 1b/2 RCC Trial | This compound + Ipilimumab + Nivolumab | mPFS: 5.8 months | Notable response rates |
| Phase 1b NSCLC Trial | This compound + Atezolizumab | mOS: 11.5 months | 73% disease control >6 months |
| Preclinical Studies | This compound + Anti-PD-1 | Enhanced Th1 response | Reduced MDSC infiltration |
Q & A
Q. What is the mechanistic rationale for targeting adenosine A2A receptors (A2AR) with ciforadenant in cancer immunotherapy?
this compound selectively inhibits A2AR, a receptor overactivated in the tumor microenvironment (TME) due to adenosine accumulation from ATP hydrolysis via CD39/CD73. Adenosine suppresses T-cell activation, proliferation, and myeloid cell antitumor functions. Preclinical studies demonstrate that blocking A2AR with this compound reverses immunosuppression, enhances T-cell infiltration, and synergizes with checkpoint inhibitors like anti-PD-1/PD-L1 and anti-CTLA-4 .
Q. What preclinical models support the efficacy of this compound as a monotherapy or in combination?
Murine models showed this compound monotherapy delays tumor growth, while combination with anti-PD-L1 or anti-CTLA-4 led to tumor regression and immune memory. For example, this compound + anti-CTLA-4/anti-PD-1 eradicated established tumors in some models, attributed to enhanced CD8+ T-cell activity and reduced regulatory T-cell suppression .
Q. Why is combination therapy critical for this compound’s clinical translation?
Monotherapy efficacy is limited in advanced cancers due to redundant immunosuppressive pathways. Combining this compound with checkpoint inhibitors (e.g., atezolizumab) or dual checkpoint blockade (ipilimumab + nivolumab) addresses multiple resistance mechanisms. Phase I trials showed improved median progression-free survival (mPFS: 5.8 months) and overall survival (OS probability of 90% at 25 months) in renal cell carcinoma (RCC) when combined with PD-L1 inhibition .
Advanced Research Questions
Q. How can researchers design clinical trials to evaluate this compound’s safety and efficacy in heterogeneous tumor types?
Use adaptive Bayesian designs for early-phase trials to assess safety and response depth. For example, a Phase Ib/2 trial in RCC employed a lead-in safety cohort to determine optimal dosing before expansion. Stratify patients using the Adenosine Gene Signature (AGS), a biomarker predictive of response, to enrich for responders and reduce heterogeneity .
Q. What methodologies are used to validate the Adenosine Gene Signature as a predictive biomarker?
AGS was derived from RNA sequencing of tumor biopsies, correlating high adenosine pathway activity (e.g., CD73, ENTPD1) with clinical response. Retrospective validation in Phase I trials showed AGS-positive RCC patients had longer mPFS (7.2 vs. 2.1 months). Prospective validation is ongoing in Phase II trials using predefined AGS thresholds .
Q. How should contradictory efficacy data between cancer types be addressed?
For example, this compound + atezolizumab improved OS in non-small cell lung cancer (NSCLC: 11.5 vs. 9.4 months with chemotherapy) but showed limited activity in prostate cancer. Researchers should conduct subgroup analyses based on AGS status, tumor mutational burden, and myeloid infiltration. Preclinical models mimicking specific TMEs (e.g., adenosine-rich vs. CD73-low tumors) can clarify mechanisms .
Q. What pharmacodynamic (PD) assays are critical for assessing this compound’s target engagement?
Key PD markers include:
- Adenosine levels : Liquid chromatography-mass spectrometry (LC-MS) of plasma/tumor biopsies.
- Immune cell profiling : Flow cytometry for activated CD8+ T cells (CD69+, Granzyme B+) and suppressed myeloid-derived suppressor cells (MDSCs).
- Cytokine analysis : Multiplex assays for IFN-γ and IL-2 to confirm T-cell reinvigoration .
Q. How can immune-related adverse events (irAEs) be mitigated in this compound combination trials?
In Phase I trials, this compound + atezolizumab had a manageable safety profile (no Grade 5 events). Proactive monitoring for colitis (linked to CTLA-4) and pneumonitis (PD-1/PD-L1) is essential. Use tiered dosing (e.g., this compound 100 mg BID) and incorporate irAE management protocols, such as early corticosteroid intervention .
Q. What strategies optimize dosing schedules for combination regimens?
Preclinical data suggest intermittent dosing (e.g., 5 days on/2 days off) reduces T-cell exhaustion. Phase I trials tested escalating doses (50–200 mg BID) with food-effect studies to improve bioavailability. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to align trough concentrations with A2AR saturation thresholds .
Q. How can translational studies bridge preclinical and clinical findings?
Use patient-derived organoids or syngeneic mouse models to test this compound in AGS-stratified tumors. Correlate intratumoral adenosine levels with CD73 expression in baseline biopsies. Single-cell RNA sequencing of post-treatment samples can identify resistance pathways (e.g., upregulation of alternative immunosuppressive metabolites like kynurenine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
